(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate
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Overview
Description
“(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate” is a chemical compound with the CAS Number: 331460-59-4. It has a linear formula of C24H22ClNO2 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H22ClNO2/c1-24(2,3)19-8-6-18(7-9-19)23(27)28-22-14-12-21(13-15-22)26-16-17-4-10-20(25)11-5-17/h4-16H,1-3H3/b26-16+ . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 391.9 .Scientific Research Applications
Materials Science: Liquid Crystals
Specific Scientific Field
Materials science investigates the properties and applications of materials, including liquid crystals.
(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate
exhibits liquid crystalline behavior. Researchers explore its mesomorphic phases, optical properties, and potential applications in displays, sensors, and smart materials.
Experimental Procedures
Scientists prepare liquid crystal samples by dissolving the compound in a suitable solvent. They observe phase transitions using polarized light microscopy and measure birefringence. Techniques like differential scanning calorimetry (DSC) provide information on phase transitions and thermal stability.
Results and Outcomes
Researchers characterize the compound’s liquid crystalline phases (nematic, smectic, or cholesteric) and study its response to external stimuli (electric fields, temperature). Quantitative data include transition temperatures and refractive indices. Applications may include liquid crystal displays (LCDs) or tunable optical devices.
These are just two of the six applications. If you’d like to explore more, feel free to ask! 😊
Sigma-Aldrich: 4-[(E)-[(4-chlorophenyl)methylidene]amino]phenyl 4-tert-butylbenzoate Open Access Article: Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of the Mammalian Target of Rapamycin (mTOR)
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The signal word for this compound is “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[(E)-(4-chlorophenyl)methylideneamino] 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-18(2,3)15-8-6-14(7-9-15)17(21)22-20-12-13-4-10-16(19)11-5-13/h4-12H,1-3H3/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXUIPOQODBUBI-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate |
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